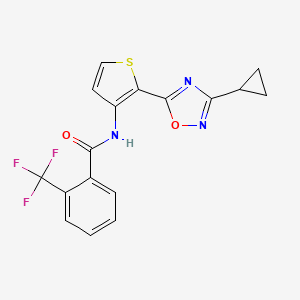

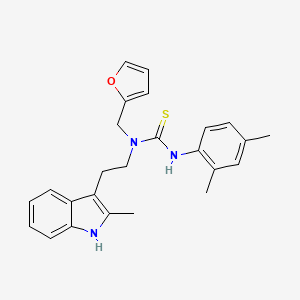

![molecular formula C18H15ClN4O B2652957 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea CAS No. 2034247-51-1](/img/structure/B2652957.png)

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its possible reactions with other substances under various conditions.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Development

Compounds with structural similarities, such as 1-methyl-3-(5-nitropyridin-2-yl) urea, have been identified as important intermediates for small molecule anticancer drugs, showcasing a method for their synthesis with high yield, which could imply similar potential for the compound (Binliang Zhang et al., 2019).

Material Science and Engineering

Research into heterocyclic ureas demonstrates their use in forming multiply hydrogen-bonded complexes, which are essential in self-assembly and potentially mimicking biological structures, hinting at a similar utility for complex formation and structural analysis (P. Corbin et al., 2001).

Biological Imaging

The compound 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium has been used as a thiol-reactive luminescent agent for targeting and imaging mitochondria in cells, suggesting that compounds with related structures could also find applications in biological imaging or as luminescent markers (A. Amoroso et al., 2008).

Metal-Organic Frameworks (MOFs)

Research involving bipyridylurea ligands and their interaction with various metals to form metal-organic frameworks (MOFs) highlights the structural influence of different anions on MOFs. This could indicate potential applications in gas storage, separation technologies, or catalysis (P. Díaz et al., 2006).

Molecular Electronics and Photonics

Investigations into chalcone derivatives and their electrooptic properties, such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, have provided insights into materials that exhibit significant nonlinear optical properties. These findings could imply potential applications in optoelectronic device fabrication for similar compounds (M. Shkir et al., 2018).

Corrosion Inhibition

The corrosion inhibition performance of triazinyl urea derivatives for mild steel in acidic environments has been studied, indicating that similar urea derivatives could serve as effective corrosion inhibitors, protecting materials in industrial applications (B. Mistry et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.

Please consult with a professional chemist or a relevant expert for accurate information and always follow safety guidelines when handling chemicals.

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c19-15-6-1-7-16(10-15)23-18(24)22-12-14-5-3-9-21-17(14)13-4-2-8-20-11-13/h1-11H,12H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRBBKMJLAGGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(3-chlorophenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyanophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2652874.png)

![(2E)-2-[2-(quinolin-8-yl)hydrazin-1-ylidene]propanoic acid hydrochloride](/img/structure/B2652881.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2652888.png)

![4-[(2-Ethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2652889.png)

![(3aR,5S,5aS,8aS,8bR)-4-acetylphenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate](/img/structure/B2652893.png)